

A Comprehensive Spectroscopic and Synthetic Guide to 4-Methyl-5-nitropicolinaldehyde

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Compound of Interest

Compound Name: 4-Methyl-5-nitropicolinaldehyde

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This technical guide provides an in-depth overview of the spectroscopic characteristics of **4-Methyl-5-nitropicolinaldehyde**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines general experimental protocols for its synthesis and spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Methyl-5-nitropicolinaldehyde**. These predictions are derived from the analysis of its constituent functional groups—an aldehyde, a methyl group, and a nitro group on a pyridine ring—and their electronic effects on the molecular structure.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.9 - 10.5	Singlet	-
Pyridine-H (C3)	8.8 - 9.2	Singlet	-
Pyridine-H (C6)	8.5 - 8.9	Singlet	-
Methyl-H (C4)	2.5 - 2.8	Singlet	-

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	190 - 200
C2 (Pyridine)	150 - 155
C3 (Pyridine)	145 - 150
C4 (Pyridine)	135 - 140
C5 (Pyridine)	148 - 153
C6 (Pyridine)	125 - 130
CH_3 (Methyl)	18 - 25

Solvent: CDCl_3 . Reference: CDCl_3 at δ 77.16 ppm.

Table 3: Predicted Infrared (IR) Absorption Data

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aldehyde C-H Stretch	2700 - 2850	Medium, often two bands
Aldehyde C=O Stretch	1690 - 1715	Strong
Nitro N-O Asymmetric Stretch	1510 - 1560	Strong
Nitro N-O Symmetric Stretch	1345 - 1385	Strong
Aromatic C=C and C=N Stretch	1400 - 1600	Medium to Strong

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
[M] ⁺	Molecular ion peak
[M-1] ⁺	Loss of H from the aldehyde group
[M-29] ⁺	Loss of the CHO group[1][2]
[M-30] ⁺	Loss of NO
[M-46] ⁺	Loss of the NO ₂ group

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of **4-Methyl-5-nitropicolinaldehyde**.

Synthesis of 4-Methyl-5-nitropicolinaldehyde

A plausible synthetic route for **4-Methyl-5-nitropicolinaldehyde** involves the nitration of a suitable precursor followed by oxidation.

Step 1: Nitration of 4-Methyl-2-picoline

- To a stirred solution of 4-methyl-2-picoline in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated for several hours.
- The mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
- The crude product, 4-methyl-5-nitro-2-picoline, is filtered, washed with water, and dried.

Step 2: Oxidation to **4-Methyl-5-nitropicolinaldehyde**

- The 4-methyl-5-nitro-2-picoline is dissolved in a suitable solvent (e.g., acetic acid).
- An oxidizing agent, such as selenium dioxide, is added, and the mixture is refluxed for several hours.
- The reaction mixture is cooled, and the selenium byproduct is filtered off.
- The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield **4-Methyl-5-nitropicolinaldehyde**.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.^[3] Ensure the solution is homogeneous.^[3]

- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). [3] The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.[3] Shimming is performed to optimize the magnetic field homogeneity.[3]
- **Data Processing:** Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.[4] Typically, spectra are collected over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[5][6]

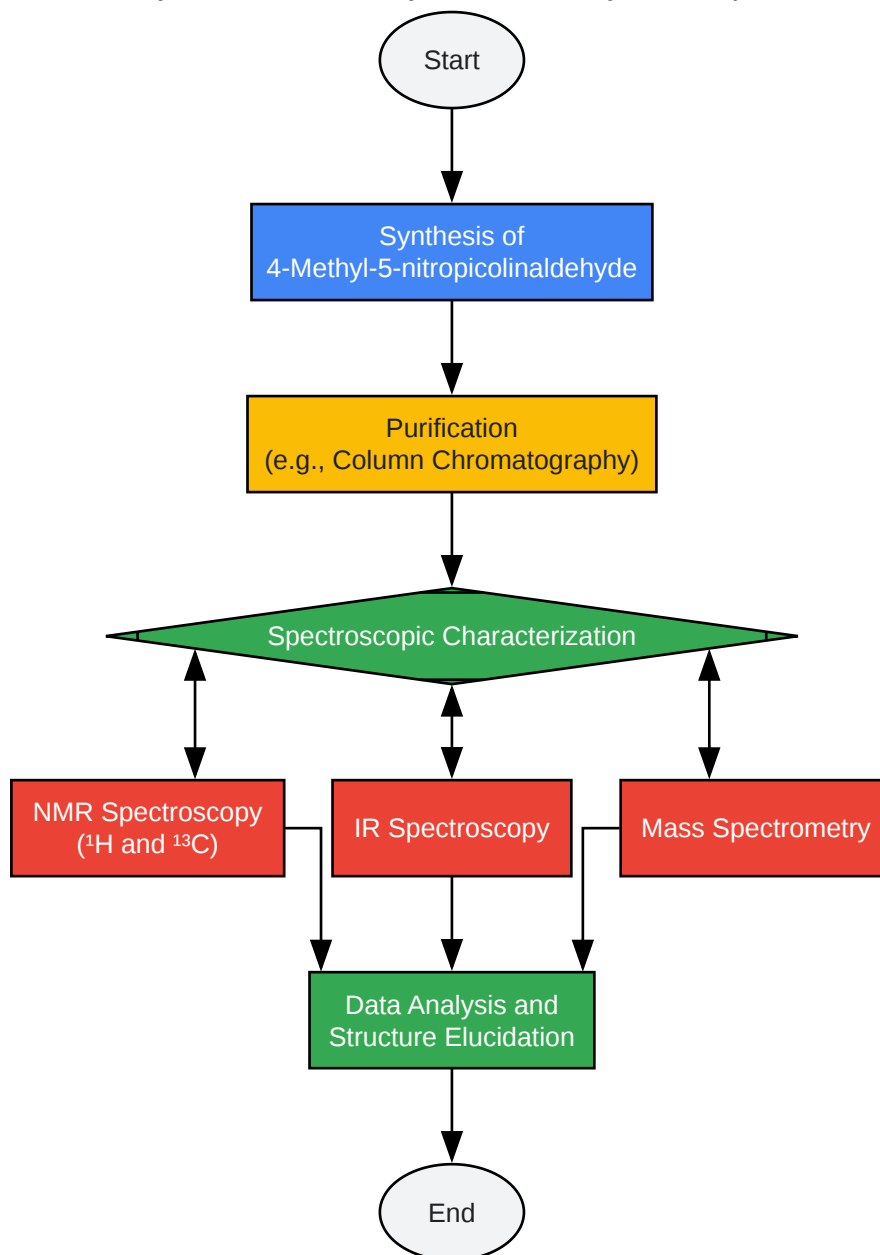
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC/MS).[7][8]
- **Ionization:** Ionize the sample molecules, for example, using electron impact (EI), which involves bombarding the sample with a high-energy electron beam.[7][8]
- **Mass Analysis and Detection:** The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer and detected.[7][8]
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[9]

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **4-Methyl-5-nitropicolinaldehyde**.

Workflow for Synthesis and Analysis of 4-Methyl-5-nitropicolinaldehyde



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Synthetic Guide to 4-Methyl-5-nitropicolinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3145860#spectroscopic-data-nmr-ir-mass-spec-of-4-methyl-5-nitropicolinaldehyde]

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